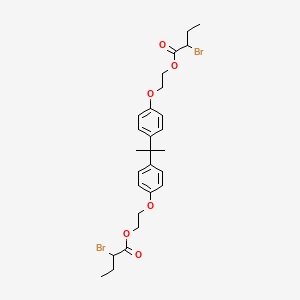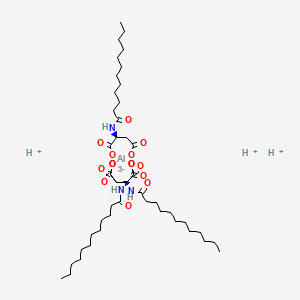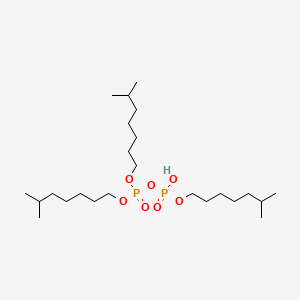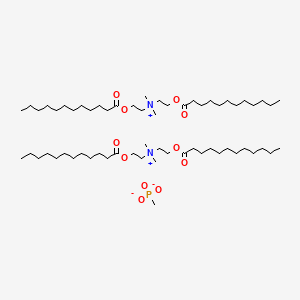
Cholesteryl tetradecyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl tetradecyl ether is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a tetradecyl ether group. This compound is part of the broader class of cholesteryl ethers, which are known for their stability and unique properties. This compound is used in various scientific research applications due to its non-metabolizable nature, making it a valuable tool for studying lipid metabolism and other biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl tetradecyl ether typically involves the reaction of cholesterol with tetradecyl mesylate in the presence of a base. One common method involves the use of sodium hydride (NaH) in anhydrous toluene as the solvent. The reaction is carried out under anhydrous conditions at elevated temperatures (around 80°C) to ensure the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryl tetradecyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of cholesteryl ketones or aldehydes.
Reduction: Formation of cholesteryl alcohols.
Substitution: Formation of various cholesteryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Cholesteryl tetradecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cholesteryl ethers and their interactions with other molecules.
Biology: Employed in studies of lipid metabolism and transport, as it serves as a non-metabolizable analog of cholesteryl esters.
Medicine: Investigated for its potential role in drug delivery systems due to its stability and ability to incorporate into lipid-based carriers.
Mecanismo De Acción
Cholesteryl tetradecyl ether exerts its effects primarily through its incorporation into lipid membranes and lipoproteins. It mimics the behavior of cholesteryl esters but is not metabolized by cellular enzymes. This allows researchers to track the movement and distribution of lipids in biological systems without the confounding effects of metabolism. The compound interacts with various molecular targets, including lipoproteins and cell membranes, influencing their structure and function .
Comparación Con Compuestos Similares
Cholesteryl tetradecyl ether can be compared with other cholesteryl ethers and esters:
Cholesteryl oleyl ether: Similar in structure but with an oleyl group instead of a tetradecyl group. Exhibits different phase behavior and stability.
Cholesteryl myristyl ether: Contains a myristyl group, leading to variations in physical properties and applications.
Cholesteryl esters: Differ in the linkage between the cholesterol and the acyl chain, affecting their metabolic stability and biological functions.
This compound stands out due to its unique combination of stability and non-metabolizable nature, making it a valuable tool in various research fields.
Propiedades
Número CAS |
75010-38-7 |
|---|---|
Fórmula molecular |
C41H74O |
Peso molecular |
583.0 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-tetradecoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C41H74O/c1-7-8-9-10-11-12-13-14-15-16-17-18-30-42-35-26-28-40(5)34(31-35)22-23-36-38-25-24-37(33(4)21-19-20-32(2)3)41(38,6)29-27-39(36)40/h22,32-33,35-39H,7-21,23-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |
Clave InChI |
ZKJCJOBODMKHLW-UATRQTRPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


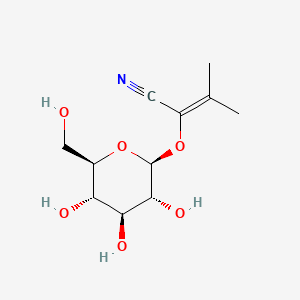


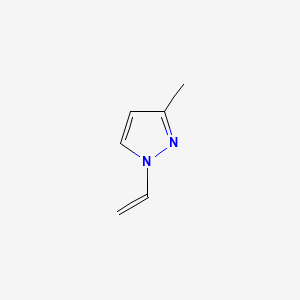
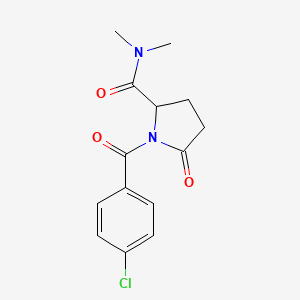
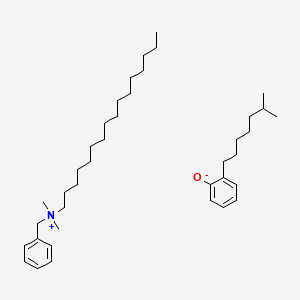
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

